molecular formula C25H21N7O4 B12036319 4-Nitrobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone CAS No. 478252-79-8

4-Nitrobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

Cat. No.: B12036319
CAS No.: 478252-79-8
M. Wt: 483.5 g/mol
InChI Key: OIQDPOJKYOMAQF-VULFUBBASA-N
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Description

4-Nitrobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a complex organic compound that combines the structural features of 4-nitrobenzaldehyde and a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves the condensation reaction between 4-nitrobenzaldehyde and the corresponding hydrazone derivative of the purine compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in 4-nitrobenzaldehyde can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: The nitro group can also be reduced to an amino group under suitable conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aldehyde group in 4-nitrobenzaldehyde can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of an acid or base catalyst.

Major Products

    Oxidation: Products may include nitrobenzoic acid derivatives.

    Reduction: Products include 4-aminobenzaldehyde derivatives.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

4-Nitrobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the purine moiety play crucial roles in its biological activity. The compound may inhibit enzyme activity or interfere with cellular signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar compounds include other hydrazone derivatives of 4-nitrobenzaldehyde and purine derivatives These compounds share structural similarities but may differ in their specific biological activities and applications

List of Similar Compounds

  • 4-Nitrobenzaldehyde [1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
  • 4-Nitrobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
  • 4-Nitrobenzaldehyde [7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

These compounds highlight the diversity of hydrazone derivatives and their potential for various scientific applications.

Properties

CAS No.

478252-79-8

Molecular Formula

C25H21N7O4

Molecular Weight

483.5 g/mol

IUPAC Name

1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione

InChI

InChI=1S/C25H21N7O4/c1-29-22-21(23(33)30(2)25(29)34)31(15-18-8-5-7-17-6-3-4-9-20(17)18)24(27-22)28-26-14-16-10-12-19(13-11-16)32(35)36/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+

InChI Key

OIQDPOJKYOMAQF-VULFUBBASA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC5=CC=CC=C54

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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